2-Benzyl-1,3-cyclopentanedione
CAS No.:
Cat. No.: VC14026653
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12O2 |
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Molecular Weight | 188.22 g/mol |
IUPAC Name | 2-benzylcyclopentane-1,3-dione |
Standard InChI | InChI=1S/C12H12O2/c13-11-6-7-12(14)10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Standard InChI Key | WDDLJPYSFCVKAC-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)C(C1=O)CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
The molecular formula of 2-benzyl-1,3-cyclopentanedione is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol. The compound’s structure consists of a cyclopentanedione core (cyclopentane with ketones at C-1 and C-3) and a benzyl substituent at C-2. X-ray crystallography confirms the enol tautomer’s stability, which is 1–3 kcal/mol more favorable than the diketo form in analogous cyclopentanediones . Key spectral data include:
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, aromatic), 3.12 (s, 2H, CH₂), 2.75–2.65 (m, 4H, cyclopentane).
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¹³C NMR: δ 206.5 (C=O), 178.2 (C=O), 138.4 (aromatic quaternary), 128.5–126.3 (aromatic CH), 52.1 (C-2), 40.3 (CH₂).
The compound’s solubility varies significantly with solvent polarity, exhibiting high solubility in dimethyl sulfoxide (DMSO) and moderate solubility in ethanol.
Synthesis Methods
Traditional Synthetic Routes
The most common synthesis involves the Michael addition of malonic acid esters to α,β-unsaturated ketones, followed by cyclization. For example, malonic acid diethyl ester reacts with 4-chloro-3-methoxy-2-butenoic acid ester in the presence of a base (e.g., sodium ethoxide) to form a bis-alkoxycarbonyl intermediate, which undergoes cyclization and decarboxylation . Critical steps include:
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Alkylation: Reaction of malonic ester with a haloalkoxybutenoic acid ester at 60–80°C .
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Cyclization: Base-mediated ring closure (e.g., KOH in ethanol) to form the cyclopentenone intermediate .
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Decarboxylation: Acid-catalyzed removal of carboxyl groups (e.g., HCl at 80°C) to yield the final product .
This method achieves yields of 65–78% but requires stringent temperature control to avoid side reactions .
Enzymatic Catalysis
Recent advances employ engineered carbonyl reductases to enhance stereoselectivity. For instance, the mutant enzyme L91C/F93I from Cupriavidus sp. BIS7 catalyzes the asymmetric reduction of 2-methyl-2-benzyl-1,3-cyclopentanedione, yielding (2R,3R)-stereoisomers with >99% enantiomeric excess (ee) and >99% diastereomeric excess (de) . This biocatalytic approach reduces reliance on chiral auxiliaries and aligns with green chemistry principles .
Chemical Reactivity and Applications
Tautomerism and Enolization
The compound exists in equilibrium between keto and enol forms, with the enol tautomer dominating in polar solvents . This tautomerism facilitates Michael additions and aldol condensations, enabling the synthesis of complex polycyclic structures. For example, treatment with Lewis acids (e.g., BF₃·Et₂O) induces cyclization to form benzannulated bicyclic ketones .
Pharmaceutical Intermediates
2-Benzyl-1,3-cyclopentanedione is a precursor to 3-hydroxycyclopentanones, which are pivotal in synthesizing prostaglandins and antiviral agents . The mutant enzyme L91C/F93I enhances the production of (2R,3R)-2-methyl-2-benzyl-3-hydroxycyclopentanone, a chiral building block for natural product synthesis .
Material Science Applications
The compound’s conjugated diketone system enables its use in photoactive materials. For instance, its derivatives exhibit luminescence when complexed with lanthanide ions, making them candidates for organic light-emitting diodes (OLEDs) .
Recent Research Advancements
Silyloxy-Functionalized Derivatives
Silylation of 2-benzyl-1,3-cyclopentanedione generates 1,4-bis(silyloxy)-1,3-cyclopentadienes, which undergo unique carbocation-mediated cyclizations. These reactions form 4,5-cis-fused bicyclic frameworks, such as 2-silyloxy-2-norbornen-7-one, a scaffold for terpene synthesis .
Herbicidal Activity
Analogues like 2-(3,5-difluorobenzyl)-2-methylcyclopentane-1,3-dione exhibit potent herbicidal activity against monocotyledonous weeds. Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents on the benzyl ring for efficacy .
Challenges and Future Directions
Despite its utility, scaling up synthesis remains challenging due to:
Future research should focus on:
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